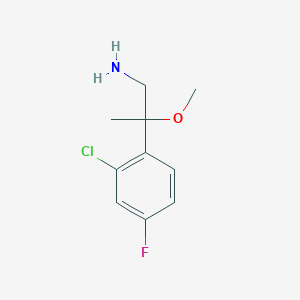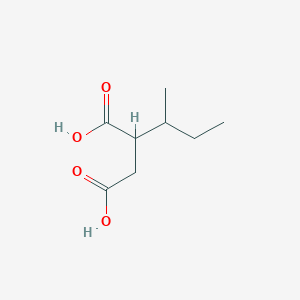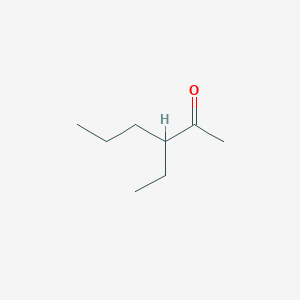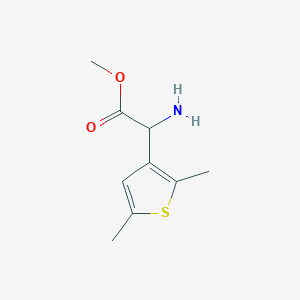![molecular formula C14H13F3N2OS B13584171 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B13584171.png)
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the morpholine moiety. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine
- 4-[4-(1-pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine
- 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine
Uniqueness
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}morpholine is unique due to the presence of the morpholine moiety, which imparts additional chemical stability and enhances its solubility in various solvents. This makes it more versatile in different applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C14H13F3N2OS |
|---|---|
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C14H13F3N2OS/c15-14(16,17)11-3-1-2-10(8-11)12-9-21-13(18-12)19-4-6-20-7-5-19/h1-3,8-9H,4-7H2 |
Clé InChI |
KZHRDJURFMRUCM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



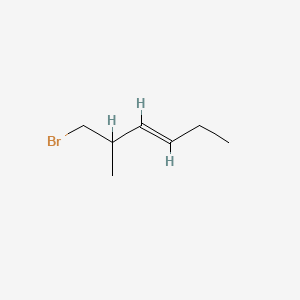
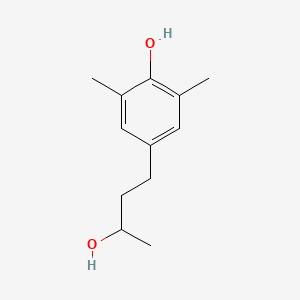
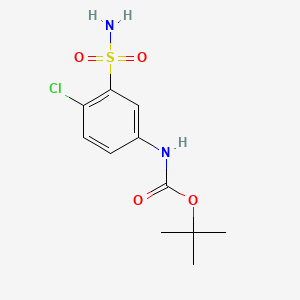
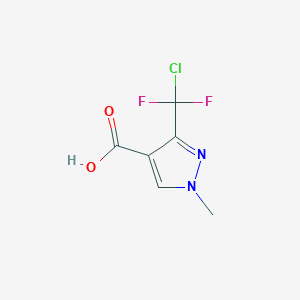
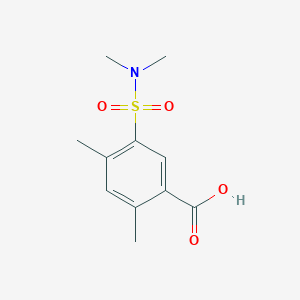
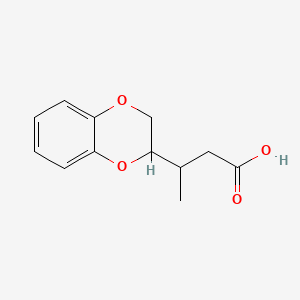
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
